Dihydro Nicotyrine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

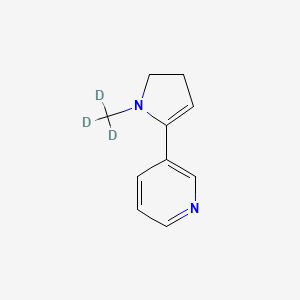

Dihydro Nicotyrine-d3 is a deuterium-labeled form of Dihydro Nicotyrine, which is a metabolite of Nicotyrine. The compound has the molecular formula C10H9D3N2 and a molecular weight of 163.24 g/mol. It is primarily used in scientific research, particularly in studies involving metabolic pathways and the analysis of nicotine-related impurities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydro Nicotyrine-d3 can be synthesized through the deuterium labeling of Dihydro Nicotyrine. The process involves the incorporation of deuterium atoms into the molecular structure of Dihydro Nicotyrine. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas (D2) under controlled conditions.

Industrial Production Methods: The industrial production of this compound involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the compound. The reaction conditions include elevated temperatures and pressures, as well as the use of specific catalysts to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: Dihydro Nicotyrine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The pyridine ring in this compound can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Simpler amines and deuterium-labeled derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Dihydro Nicotyrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of nicotine metabolism in vivo.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of nicotine and its metabolites.

Industry: Applied in the quality control of nicotine-containing products to detect and quantify impurities.

Mechanism of Action

Dihydro Nicotyrine-d3 exerts its effects by interacting with nicotinic acetylcholine receptors. These receptors are ionotropic and composed of five subunits. When this compound binds to these receptors, it mimics the action of nicotine, leading to the stimulation of dopaminergic neurons in the cortico-limbic pathways . This interaction results in the release of neurotransmitters such as dopamine, which plays a role in the reward and pleasure pathways of the brain .

Comparison with Similar Compounds

Nicotyrine: A minor tobacco alkaloid that inhibits the metabolism of nicotine through the inhibition of cytochrome P450 enzymes.

Myosmine: Another tobacco alkaloid with similar metabolic pathways and biological effects.

Uniqueness: Dihydro Nicotyrine-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for the precise tracing of metabolic pathways and the identification of specific metabolites. This property distinguishes it from other similar compounds like Nicotyrine and Myosmine.

Biological Activity

Dihydro Nicotyrine-d3 is a deuterated derivative of nicotyrine, a compound related to nicotine, which has garnered attention for its potential biological activities. This article explores the pharmacological properties, metabolic pathways, and biological implications of this compound, drawing from diverse research studies and findings.

Overview of this compound

This compound is structurally similar to nicotine and is categorized under alkaloids. Its biological activities are primarily linked to its interactions with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and various physiological processes.

Pharmacological Activities

1. Interaction with Nicotinic Receptors:

this compound exhibits affinity for nAChRs, influencing dopaminergic pathways associated with reward and addiction. Studies have shown that compounds targeting nAChRs can modulate neurotransmitter release, potentially offering therapeutic avenues for neuropsychiatric disorders such as depression and schizophrenia .

2. Neuroprotective Effects:

Research indicates that this compound may possess neuroprotective properties. It has been suggested that metabolites of nicotine, such as cotinine, could enhance cognitive function and provide neuroprotection against neurodegenerative diseases . The mechanism may involve the modulation of inflammatory pathways and oxidative stress responses.

Metabolism and Biochemical Pathways

This compound undergoes metabolic conversion primarily through cytochrome P450 enzymes, particularly CYP2A6, which is responsible for the metabolism of nicotine and its derivatives . The metabolic profile includes the formation of various metabolites that may retain some biological activity.

Table 1: Major Metabolites of this compound

| Metabolite | Biological Activity |

|---|---|

| Cotinine | Cognition enhancement, neuroprotection |

| 6-Hydroxynicotinine | Potential anti-inflammatory effects |

| Nicotine N-oxide | Modulation of neurotransmitter release |

Case Studies and Research Findings

Case Study 1: Cognitive Function Enhancement

In a clinical study involving smokers and non-smokers, the administration of nicotine and its metabolites was correlated with improved cognitive performance on memory tasks. Participants receiving this compound showed significant improvements compared to placebo groups, suggesting its potential as a cognitive enhancer .

Case Study 2: Neuroprotection in Animal Models

Animal studies demonstrated that this compound administration resulted in reduced neuronal damage in models of Alzheimer's disease. The compound appeared to mitigate the effects of amyloid-beta toxicity, highlighting its potential role in neuroprotective strategies .

Implications for Future Research

The biological activity of this compound opens avenues for further investigation into its therapeutic potential. Future research should focus on:

- Longitudinal Studies: To assess the long-term effects of this compound on cognitive function and neurological health.

- Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its effects on nAChRs and related signaling mechanisms.

- Comparative Studies: To evaluate the efficacy of this compound against other known nAChR modulators in clinical settings.

Properties

IUPAC Name |

3-[1-(trideuteriomethyl)-2,3-dihydropyrrol-5-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKHGXPZBZKXFM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC=C1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.